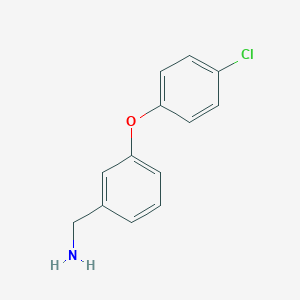

3-(4-Chlorophenoxy)benzylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

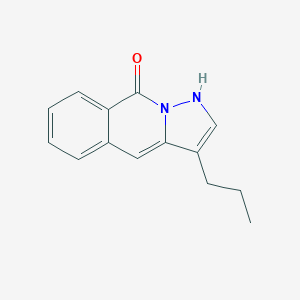

“3-(4-Chlorophenoxy)benzylamine” is a chemical compound with the molecular formula C13H12ClNO . It has an average mass of 233.693 Da and a monoisotopic mass of 233.060745 Da .

Synthesis Analysis

The synthesis of “3-(4-Chlorophenoxy)benzylamine” involves the coupling of 3-(4-Chlorophenoxy)phenyl)methanamine and 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine . The products have been obtained in good yields and were characterized by spectral analyses .

Molecular Structure Analysis

The molecular structure of “3-(4-Chlorophenoxy)benzylamine” consists of 13 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom .

Chemical Reactions Analysis

The chemical reactions involving “3-(4-Chlorophenoxy)benzylamine” are not well-documented in the available literature .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Chlorophenoxy)benzylamine” include its molecular formula, average mass, and monoisotopic mass . Further details about its specific physical and chemical properties are not well-documented in the available literature .

Applications De Recherche Scientifique

Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 3

3-(4-Chlorophenoxy)benzylamine: has been identified as a potent and selective inhibitor of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) . This enzyme is crucial in testosterone biosynthesis, and its inhibition is a promising strategy for the treatment of hormone-dependent diseases like prostate cancer. The compound’s ability to selectively inhibit 17β-HSD3 makes it a valuable tool in the development of new therapeutic agents targeting this pathway.

Pharmaceutical Testing

This compound is used in pharmaceutical testing as a high-quality reference standard . Its purity and consistency make it ideal for laboratory experiments where precise measurements are critical, particularly in the development and quality control of pharmaceutical products.

Biochemical Research

In biochemical research, 3-(4-Chlorophenoxy)benzylamine is utilized in the study of enzyme-catalyzed reactions and pathways . It serves as a substrate or inhibitor in enzymatic assays, helping to elucidate the mechanisms of action for various enzymes and their roles in biological processes.

Environmental Impact Studies

The compound is structurally related to phenoxy herbicides, which are known for their environmental impact. Studies involving 3-(4-Chlorophenoxy)benzylamine can provide insights into the biodegradation and environmental fate of similar compounds . This is crucial for developing strategies to mitigate the effects of chemical pollutants in the environment.

Material Science

In material science, 3-(4-Chlorophenoxy)benzylamine can be used to modify the properties of materials, such as creating novel polymers with specific characteristics. Its chemical structure allows it to interact with other compounds, potentially leading to new materials with unique properties .

Agricultural Applications

While not directly used in agriculture, the study of 3-(4-Chlorophenoxy)benzylamine and related compounds can contribute to the development of new herbicides and growth regulators . Understanding its mode of action can lead to the creation of more effective and environmentally friendly agricultural chemicals.

Mécanisme D'action

Target of Action

It is known that the compound acts in the central nervous system (cns) rather than directly on skeletal muscle .

Mode of Action

It is known to block nerve impulses or pain sensations that are sent to the brain .

Biochemical Pathways

A related compound, chlorphenesin, has been shown to act in the central nervous system (cns) rather than directly on skeletal muscle .

Pharmacokinetics

It is metabolized in the liver, with 85% of a dose excreted within 24 hours as the glucuronide metabolite . The half-life of Chlorphenesin is between 2.3-5 hours .

Result of Action

It is known that the compound acts in the central nervous system (cns) rather than directly on skeletal muscle . This suggests that it may have a role in modulating nerve impulses or pain sensations.

Action Environment

It is known that the compound acts in the central nervous system (cns), suggesting that its action may be influenced by factors such as the physiological state of the cns and the presence of other compounds in the system .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[3-(4-chlorophenoxy)phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15/h1-8H,9,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARRDZAFQFAGKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)Cl)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397469 |

Source

|

| Record name | 3-(4-CHLOROPHENOXY)BENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenoxy)benzylamine | |

CAS RN |

154108-30-2 |

Source

|

| Record name | 3-(4-CHLOROPHENOXY)BENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phe nylethyl]carbamate](/img/structure/B114123.png)

![4-[4-(4-But-3-enylcyclohexyl)cyclohexyl]-1,2-difluorobenzene](/img/structure/B114129.png)

![Acetyl 4-[6-(4-acetyloxycarbonylphenoxy)hexoxy]benzoate](/img/structure/B114135.png)

![2,6-diamino-N-[[(2S)-1-tridecanoylpiperidin-2-yl]methyl]hexanamide;hydrate;dihydrochloride](/img/structure/B114138.png)

![1-Methyl-2-vinyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B114150.png)